Cas no 1361470-04-3 (2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid)

2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid
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- Inchi: 1S/C9H10F2N2O3/c1-16-7-5(2-12)13-3-4(8(10)11)6(7)9(14)15/h3,8H,2,12H2,1H3,(H,14,15)
- InChI Key: JFPSKVCHPAPGKM-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(CN)C(=C1C(=O)O)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- XLogP3: -2.4
- Topological Polar Surface Area: 85.4
2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022001316-1g |
2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid |
1361470-04-3 | 97% | 1g |
$1,680.00 | 2022-04-03 | |
Alichem | A022001316-500mg |
2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid |
1361470-04-3 | 97% | 500mg |
$1,058.40 | 2022-04-03 |
2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid Related Literature
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Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
Additional information on 2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid
2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1361470-04-3, known as 2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry, agrochemistry, and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with an aminomethyl group, a difluoromethyl group, and a methoxy group, along with a carboxylic acid moiety. These functional groups confer the molecule with versatile chemical and biological properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid as a lead compound in drug discovery. Its ability to interact with specific biological targets, such as enzymes and receptors, has been extensively investigated. For instance, researchers have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key players in cellular signaling pathways. This makes it a promising candidate for the development of novel therapeutic agents targeting diseases such as cancer and inflammatory disorders.
In addition to its pharmacological applications, 2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid has also been explored in the context of agrochemicals. Its ability to modulate plant growth and stress responses has been studied in detail. Recent findings suggest that this compound can enhance crop resilience to environmental stressors such as drought and salinity, making it a potential candidate for sustainable agriculture solutions.
The synthesis of 2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid involves a multi-step process that combines principles from organic synthesis and catalysis. Researchers have developed efficient routes to construct this molecule, often employing transition metal catalysts to facilitate key transformations. These methods not only ensure high yields but also minimize the environmental footprint of the synthesis process.
From a structural perspective, the pyridine ring serves as the central framework of this compound, providing rigidity and electronic diversity. The aminomethyl group introduces nucleophilic character, enabling interactions with electrophilic centers in biological systems. The difluoromethyl group adds steric bulk and electron-withdrawing effects, which can modulate the molecule's reactivity and bioavailability. The methoxy group contributes electron-donating properties, enhancing the molecule's solubility and stability. Finally, the carboxylic acid moiety imparts acidity and serves as a site for further functionalization.
Recent advancements in computational chemistry have provided deeper insights into the molecular properties of 2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid. Quantum mechanical calculations have revealed its electronic structure and reactivity patterns at an atomic level. These findings have been instrumental in guiding experimental efforts to optimize its pharmacokinetic profiles and therapeutic efficacy.
In terms of toxicity and environmental impact, studies have shown that 2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid exhibits low acute toxicity in experimental models. However, long-term exposure studies are still needed to fully assess its safety profile. From an environmental standpoint, this compound demonstrates moderate biodegradability under aerobic conditions, suggesting that it poses minimal risk to ecosystems when used responsibly.
Looking ahead, the versatility of 2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid opens up exciting possibilities for further research and development. Its unique combination of functional groups makes it an ideal scaffold for exploring new chemical space in drug discovery programs. Moreover, its potential applications in green chemistry and sustainable materials science underscore its importance as a multifaceted chemical entity.
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